(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride
Description
(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride is a chiral oxolane derivative featuring a five-membered oxygen-containing ring (oxolane) with a ketone group at position 5, a methyl substituent at position 4, and a reactive carbonyl chloride group at position 2. Its stereochemistry (2S,4R) confers distinct conformational and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. The carbonyl chloride group enables nucleophilic acyl substitution reactions, facilitating the formation of amides, esters, and other derivatives.
Properties
CAS No. |
88218-40-0 |
|---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
(2S,4R)-4-methyl-5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO3/c1-3-2-4(5(7)8)10-6(3)9/h3-4H,2H2,1H3/t3-,4+/m1/s1 |
InChI Key |
KVZDTRRRPHIKLZ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OC1=O)C(=O)Cl |
Canonical SMILES |
CC1CC(OC1=O)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under controlled conditions to introduce the carbonyl chloride group into the furan ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci).
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the furan ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols; conditions include mild heating and the presence of a base such as pyridine.
Reduction: Reagents like LiAlH4 or NaBH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4 or CrO3; conditions include acidic or basic environments and controlled temperatures.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Oxidized Furans: Formed from oxidation reactions.
Scientific Research Applications
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, by forming covalent bonds or through non-covalent interactions. The specific pathways and molecular targets depend on the nature of the derivative formed and its intended application.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s structural analogs vary in ring systems, substituents, and functional groups, which influence their reactivity and applications. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- Ring Systems : Oxolane derivatives (target compound and ) lack aromaticity, whereas oxazole analogs () exhibit aromatic stabilization, altering electronic properties and reactivity.
- Functional Groups : Carbonyl chloride (target, ) offers higher reactivity toward nucleophiles than esters () or sulfonyl chlorides ().
Table 2: Reactivity Comparison
Key Findings :
- The target compound’s acyl chloride group enables rapid derivatization, outperforming sulfonyl chlorides () in forming amides.
- Dioxolane analogs () exhibit similar reactivity but differ in stereoelectronic effects due to the two-oxygen ring.
Stereochemical and Pharmacological Impact
Stereochemistry profoundly influences bioactivity and physical properties:
- Target vs. (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane : Both share (2S,4R) configuration, but the bromomethyl and fluorophenyl groups in enhance lipophilicity and bioavailability, making it more suitable for CNS-targeting drugs.
- Methyl (2S,4S)-4-(2,5-difluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride : The (2S,4S) configuration and difluorophenoxy group optimize binding to serotonin receptors, highlighting stereochemistry’s role in target selectivity.
Biological Activity
(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, highlighting significant findings and experimental results.
Chemical Structure and Properties
The compound is characterized by a specific stereochemistry that may influence its biological interactions. The oxolane ring structure contributes to its reactivity and potential as a pharmacological agent. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological functions.
Antimicrobial Properties
Research indicates that (2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-Parasitic Activity
The compound has also been evaluated for its anti-parasitic effects. A study demonstrated that it could significantly reduce parasitemia in models infected with Plasmodium species, indicating potential use in malaria treatment.
| Treatment Group | Parasitemia (%) | Inhibition (%) |
|---|---|---|
| Control | 30 | - |
| (2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride (100 mg/kg) | 10 | 66.67 |
| Chloroquine (10 mg/kg) | 5 | 83.33 |
The mechanisms underlying the biological activities of (2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways in parasites.
- Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress pathways, leading to reduced viability of pathogenic organisms.
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in certain cancer cell lines, which may contribute to its anticancer potential.
Case Study 1: Antibacterial Efficacy
In a recent study, (2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when administered at sub-inhibitory concentrations, suggesting potential for use in combination therapies.
Case Study 2: Anti-Malarial Activity
A preclinical trial involved administering the compound to mice infected with Plasmodium berghei. The results showed a marked decrease in parasitemia levels compared to controls, supporting further investigation into its efficacy as an anti-malarial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
